REACTION_SMILES
|
[Br:1][CH:2]([C:3](=[O:4])[O:5][CH:6]([CH2:7][C:8](=[O:9])[O-:10])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[C:29]([Mg+:30])([CH3:31])([CH3:32])[CH3:33].[Cl-:28]>>[C:2]1([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[C:8]([OH:10])[CH2:7][CH:6]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[O:5][C:3]1=[O:4]
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Name
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CCCCCCCCCCCC(CC(=O)[O-])OC(=O)C(Br)CCCCCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCCCCCCCCCCC(CC(=O)[O-])OC(=O)C(Br)CCCCCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCC1CC(O)=C(CCCCCC)C(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][CH:2]([C:3](=[O:4])[O:5][CH:6]([CH2:7][C:8](=[O:9])[O-:10])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[C:29]([Mg+:30])([CH3:31])([CH3:32])[CH3:33].[Cl-:28]>>[C:2]1([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[C:8]([OH:10])[CH2:7][CH:6]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[O:5][C:3]1=[O:4]
|
Name
|
CCCCCCCCCCCC(CC(=O)[O-])OC(=O)C(Br)CCCCCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC(CC(=O)[O-])OC(=O)C(Br)CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCC1CC(O)=C(CCCCCC)C(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |